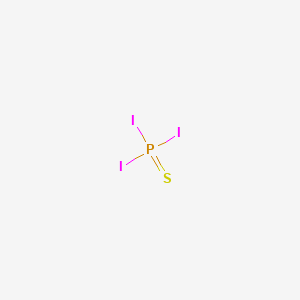

Phosphorothioic triiodide

Description

Structure

3D Structure

Properties

CAS No. |

63972-04-3 |

|---|---|

Molecular Formula |

I3PS |

Molecular Weight |

443.75 g/mol |

IUPAC Name |

triiodo(sulfanylidene)-λ5-phosphane |

InChI |

InChI=1S/I3PS/c1-4(2,3)5 |

InChI Key |

CVHICNBAVVKDQW-UHFFFAOYSA-N |

Canonical SMILES |

P(=S)(I)(I)I |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Phosphorothioic Triiodide from Phosphorus Triiodide and Sulfur

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorothioic triiodide (PSI₃), also known as thiophosphoryl iodide, is an inorganic compound of interest in various chemical syntheses. Its reactivity makes it a potential precursor or intermediate in the development of novel organophosphorus and organosulfur compounds, which are classes of molecules with significant applications in medicinal chemistry and materials science. This guide provides an in-depth overview of the synthesis of phosphorothioic triiodide from the reaction of phosphorus triiodide (PI₃) with elemental sulfur. It includes detailed experimental protocols, tabulated physical and chemical data, and workflow diagrams to facilitate a comprehensive understanding of the process.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the starting material, phosphorus triiodide, and the final product, phosphorothioic triiodide, is presented below for easy reference.

| Property | Phosphorus Triiodide (PI₃) | Phosphorothioic Triiodide (PSI₃) |

| CAS Number | 13455-01-1[1] | 63972-04-3[2][3] |

| Chemical Formula | PI₃[1] | PSI₃[2] |

| Molar Mass | 411.69 g/mol [1][4] | 443.75 g/mol [2] |

| Appearance | Dark red solid[1][4][5] | Red-brown solid[2] |

| Melting Point | 61.2 °C[1][4][5] | 48 °C[2] |

| Boiling Point | Decomposes at 200 °C[1][4][5] | Decomposes upon heating[2] |

| Density | 4.18 g/cm³[1][4][5] | Not available |

| Solubility | Soluble in benzene (B151609) and carbon disulfide.[5] | Soluble in carbon disulfide.[2] |

| Reactivity with Water | Reacts vigorously to produce phosphorous acid (H₃PO₃) and hydroiodic acid (HI).[1][5][6][7] | Expected to hydrolyze. |

| Molecular Geometry | Trigonal pyramidal[1][8] | Tetrahedral at the phosphorus atom.[2] |

Synthesis Pathway and Reaction Scheme

The synthesis of phosphorothioic triiodide is achieved through the direct addition of sulfur to phosphorus triiodide. The reaction involves the conversion of a P(III) species to a P(V) species.

Caption: Reaction scheme for the synthesis of phosphorothioic triiodide.

Experimental Protocols

This section details the methodologies for the synthesis of the precursor, phosphorus triiodide, and the target compound, phosphorothioic triiodide.

Synthesis of Phosphorus Triiodide (Starting Material)

Phosphorus triiodide is typically prepared by the direct reaction of elemental white phosphorus with iodine.[1][4][7] This reaction is highly exothermic and must be conducted with care in a suitable solvent to control the reaction rate.

Materials and Equipment:

-

White phosphorus (P₄)

-

Iodine (I₂)

-

Carbon disulfide (CS₂)

-

Round-bottom flask with a reflux condenser

-

Stirring apparatus

-

Cooling bath

Procedure:

-

A solution of white phosphorus in carbon disulfide is prepared in a round-bottom flask equipped with a reflux condenser and a stirrer.

-

Iodine is added portion-wise to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[5] A cooling bath can be used to manage the temperature.

-

The balanced chemical equation for this reaction is: P₄ + 6I₂ → 4PI₃.[1][4][7]

-

After the addition of iodine is complete, the reaction mixture is stirred until the reaction ceases.

-

The resulting phosphorus triiodide can be crystallized from the carbon disulfide solution.[5]

Synthesis of Phosphorothioic Triiodide (Target Compound)

The established method for synthesizing phosphorothioic triiodide involves the reaction of phosphorus triiodide with sulfur.[2]

Materials and Equipment:

-

Phosphorus triiodide (PI₃)

-

Elemental sulfur (S)

-

Carbon disulfide (CS₂)

-

Reaction vessel (e.g., sealed ampoule or flask)

-

Temperature-controlled bath

-

Magnetic stirrer (optional)

Procedure:

-

Phosphorus triiodide is dissolved in carbon disulfide in a reaction vessel.

-

A stoichiometric amount of sulfur is added to the solution.

-

The vessel is sealed and maintained at a temperature of 10–15 °C.[2]

-

The reaction mixture is kept in the dark for several days to facilitate the reaction.[2]

-

The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy to observe the formation of the P=S bond.[2]

-

Upon completion, the solvent can be removed under reduced pressure to yield the crude phosphorothioic triiodide product. Further purification may be achieved through recrystallization.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis process, from the preparation of the starting material to the final product.

Caption: Workflow for the synthesis of phosphorothioic triiodide.

Characterization

The primary method for the characterization of thiophosphoryl compounds containing P-I bonds is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The chemical shift in the ³¹P NMR spectrum provides evidence for the formation of the thiophosphoryl group (P=S). Other analytical techniques such as Infrared (IR) spectroscopy can also be employed to identify the characteristic P=S stretching vibration.

Safety and Handling

Phosphorus Triiodide (PI₃):

-

Reacts violently with water, producing corrosive and toxic hydroiodic acid and phosphorous acid.[1][5][6][7] This reaction can also produce small amounts of highly toxic phosphine (B1218219) gas.[1][5]

-

Should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Must be stored in a dry, inert atmosphere.

Carbon Disulfide (CS₂):

-

Highly flammable and volatile solvent with a low flash point.

-

Toxic by inhalation, ingestion, and skin contact.

-

All operations involving carbon disulfide should be conducted in a well-ventilated fume hood, away from ignition sources.

Phosphorothioic Triiodide (PSI₃):

-

As a derivative of PI₃, it should be handled with similar precautions. It is expected to be moisture-sensitive and potentially toxic.

Conclusion

The synthesis of phosphorothioic triiodide from phosphorus triiodide and sulfur is a straightforward addition reaction, though it requires careful control of reaction conditions, specifically temperature and the exclusion of light. The procedure, while conceptually simple, demands adherence to strict safety protocols due to the hazardous nature of the reactants and solvents involved. This guide provides the necessary data and protocols to enable researchers to safely and effectively synthesize this valuable chemical compound for further applications in chemical and pharmaceutical development.

References

- 1. Phosphorus triiodide - Wikipedia [en.wikipedia.org]

- 2. Thiophosphoryl iodide - Wikipedia [en.wikipedia.org]

- 3. Phosphorothioic triiodide | I3PS | CID 21517233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phosphorus Triiodide: Structure, Properties & Key Uses [vedantu.com]

- 5. Phosphorus triiodide - Sciencemadness Wiki [sciencemadness.org]

- 6. byjus.com [byjus.com]

- 7. assignmentpoint.com [assignmentpoint.com]

- 8. grokipedia.com [grokipedia.com]

Phosphorothioic Triiodide: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties, synthesis, and potential reactivity of phosphorothioic triiodide (PSI₃). Given the limited availability of direct experimental data for this compound, this document synthesizes known information and provides inferred properties based on the well-characterized nature of related chemical structures, such as phosphorus triiodide (PI₃). This guide is intended to serve as a foundational resource for researchers interested in the unique characteristics of thioiodide phosphorus compounds.

Core Chemical Properties and Identifiers

Phosphorothioic triiodide, also known as thiophosphoryl iodide, is an inorganic compound notable for its tetrahedral structure with a central phosphorus atom.[1] It is a red-brown solid at standard conditions.[1] Due to the presence of weak phosphorus-iodine bonds, the compound is highly reactive and unstable, making it difficult to store for extended periods.[2]

Quantitative Data Summary

The known physical and chemical properties of phosphorothioic triiodide are summarized in the table below. For context, comparative data for the related compound, phosphorus triiodide (PI₃), are also included.

| Property | Phosphorothioic Triiodide (PSI₃) | Phosphorus Triiodide (PI₃) |

| CAS Number | 63972-04-3[1][3] | 13455-01-1[2] |

| Molecular Formula | I₃PS[3] | PI₃[2] |

| Molar Mass | 443.75 g/mol [1][3] | 411.69 g/mol [2] |

| Appearance | Red-brown solid[1] | Dark red solid[2] |

| Melting Point | 48 °C (118 °F; 321 K)[1] | 61.2 °C (142.2 °F; 334.3 K)[2] |

| Boiling Point | Decomposes[1] | Decomposes at 200 °C (392 °F; 473 K)[2] |

| Molecular Shape | Tetrahedral at P atom[1] | Trigonal pyramidal[2] |

| Solubility in Water | Decomposes (inferred)[2][4] | Decomposes[2] |

| Standard Enthalpy of Formation (solid) | Data not available | -46 kJ/mol[2] |

Synthesis and Experimental Protocols

The synthesis of phosphorothioic triiodide requires careful control of reaction conditions due to the compound's instability. The primary documented method involves the direct reaction of phosphorus triiodide with sulfur.

Synthesis of Phosphorothioic Triiodide

Principle: This protocol is based on the addition of sulfur to phosphorus triiodide in a non-polar solvent under controlled temperature and in the absence of light to prevent photodegradation.

Experimental Protocol:

-

Reagent Preparation: Dissolve phosphorus triiodide (PI₃) in carbon disulfide (CS₂).

-

Reaction Setup: Place the solution in a reaction vessel that can be sealed from light and maintained at a constant temperature.

-

Sulfur Addition: Add elemental sulfur to the PI₃ solution.

-

Incubation: Maintain the reaction mixture at a constant temperature of 10–15 °C.

-

Reaction Time: Allow the reaction to proceed in the dark for a period of several days.[1]

-

Isolation: (Note: Specific isolation and purification procedures are not detailed in the literature and would need to be developed. Crystallization from the reaction solvent is a potential method.)

Caution: This reaction should be performed in a well-ventilated fume hood, as carbon disulfide is highly volatile and flammable, and the reactants and products are hazardous.

References

Phosphorothioic Triiodide (CAS No. 63972-04-3): A Technical Overview of a Chemical Reagent with Limited Biological Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical entity known as Phosphorothioic triiodide, identified by the CAS number 63972-04-3. Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of available information regarding the biological activity, mechanism of action, and potential applications in drug development for this specific compound. The available data primarily pertains to its chemical and physical properties, synthesis, and its identity as an inorganic chemical.

This guide will first present the known chemical information for Phosphorothioic triiodide. Subsequently, given the likely interest of the target audience in the "phosphorothioate" moiety in a therapeutic context, this document will provide an in-depth overview of the extensive and highly significant role of phosphorothioate (B77711) modifications in the development of oligonucleotide therapeutics.

Part 1: Phosphorothioic Triiodide (CAS No. 63972-04-3)

Phosphorothioic triiodide, also known as Thiophosphoryl iodide, is an inorganic compound with the chemical formula PSI₃.[1] It is a red-brown solid at room temperature.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Phosphorothioic triiodide is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 63972-04-3 | [1][2] |

| Molecular Formula | I₃PS | [2] |

| Molecular Weight | 443.75 g/mol | [1][2] |

| Appearance | Red-brown solid | [1] |

| Melting Point | 48 °C (118 °F; 321 K) | [1] |

| Boiling Point | Decomposes upon heating | [1] |

| Synonyms | Thiophosphoryl iodide, Phosphorus thioiodide | [1] |

Synthesis

Experimental Protocol: Synthesis of Thiophosphoryl Iodide

Thiophosphoryl iodide can be synthesized through the reaction of phosphorus triiodide (PI₃) with sulfur.[1]

Materials:

-

Phosphorus triiodide (PI₃)

-

Sulfur (S)

-

Carbon disulfide (CS₂)

Procedure:

-

Dissolve phosphorus triiodide in carbon disulfide.

-

Add sulfur to the solution.

-

Maintain the reaction temperature at 10–15 °C.

-

Keep the reaction mixture in the dark for several days to facilitate the reaction.[1]

Note: Attempts to synthesize PSI₃ by reacting lithium iodide with thiophosphoryl bromide have resulted in the formation of mixed thiophosphoryl halides (PSBr₂I and PSBrI₂) instead of the desired product.[1]

Biological Activity and Applications in Drug Development

There is currently no publicly available scientific literature detailing any biological activity, mechanism of action, or application in drug development for Phosphorothioic triiodide (CAS No. 63972-04-3). Searches of prominent chemical and biological databases have not yielded any studies related to its pharmacological properties.

Part 2: The Role of Phosphorothioates in Drug Development

While Phosphorothioic triiodide itself lacks documented biological applications, the phosphorothioate (PS) moiety is a cornerstone of modern drug development, particularly in the field of oligonucleotide therapeutics. This modification, where a non-bridging oxygen atom in the phosphate (B84403) backbone of a nucleic acid is replaced by a sulfur atom, confers crucial drug-like properties.[3][4]

Enhanced Nuclease Resistance

A primary advantage of phosphorothioate modification is the significant increase in resistance to degradation by cellular nucleases.[3][4] Natural phosphodiester bonds in DNA and RNA are rapidly cleaved by these enzymes, limiting their therapeutic potential. The phosphorothioate linkage is substantially more stable, leading to a longer half-life of the oligonucleotide drug in biological systems.[3][5]

Applications in Antisense Oligonucleotides (ASOs) and siRNA

Phosphorothioate modifications are widely incorporated into antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to improve their stability and facilitate their therapeutic effect.[3][6][7] These therapeutic modalities function by binding to specific mRNA sequences, leading to the downregulation of disease-causing proteins. The increased stability provided by the PS backbone is essential for these drugs to reach their target and exert their effect.[7]

Signaling Pathways and Mechanisms of Action

The mechanism of action of phosphorothioate-modified oligonucleotides is dependent on the specific therapeutic strategy.

-

RNase H-mediated degradation: For many ASOs, the binding of the phosphorothioate-modified oligonucleotide to its target mRNA creates a DNA-RNA hybrid that is a substrate for RNase H.[6] This enzyme then cleaves the mRNA, leading to the inhibition of protein translation.[6]

-

Steric hindrance: Some ASOs and siRNAs function through steric hindrance, where their binding to a target nucleic acid physically blocks the binding of other molecules, such as ribosomes or splicing factors, thereby modulating gene expression.

The logical workflow for the mechanism of RNase H-mediated degradation by a phosphorothioate ASO is depicted in the following diagram:

Experimental Protocols

Synthesis of Phosphorothioate Oligonucleotides

The synthesis of phosphorothioate oligonucleotides is typically performed using automated solid-phase synthesis.[4] A common method involves the use of phosphoramidite (B1245037) chemistry with a sulfurizing agent.

General Protocol:

-

Chain Assembly: The oligonucleotide chain is assembled on a solid support in a stepwise manner. In each cycle, a phosphoramidite monomer corresponding to the desired nucleotide is added.

-

Sulfurization: After the coupling of each monomer, the newly formed phosphite (B83602) triester linkage is converted to a phosphorothioate triester by treatment with a sulfurizing agent, such as 3-((N,N-dimethylaminomethylidene)amino)-3-oxo-propanethionylimino)benzonitrile (DDTT) or phenylacetyl disulfide (PADS).

-

Capping and Oxidation: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

-

Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

-

Purification: The final phosphorothioate oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

The general workflow for the synthesis and evaluation of phosphorothioate oligonucleotides is illustrated below:

Quantitative Data

The biological activity of phosphorothioate oligonucleotides is typically quantified by measuring the extent of target mRNA or protein reduction. This is often expressed as an IC₅₀ value, which represents the concentration of the oligonucleotide required to achieve 50% inhibition of the target. Pharmacokinetic parameters, such as plasma half-life and tissue distribution, are also critical for evaluating the drug-like properties of these molecules.[5]

Due to the vast number of different phosphorothioate oligonucleotides targeting various genes, a comprehensive table of quantitative data is beyond the scope of this guide. Researchers should refer to specific publications for the quantitative data relevant to their particular target of interest.

Conclusion

References

- 1. Thiophosphoryl iodide - Wikipedia [en.wikipedia.org]

- 2. Phosphorothioic triiodide | I3PS | CID 21517233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phosphorothioate RNA Synthesis Modification [biosyn.com]

- 4. Synthesis, biophysical properties and biological activity of second generation antisense oligonucleotides containing chiral phosphorothioate linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and tissue disposition of a chimeric oligodeoxynucleoside phosphorothioate in rats after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Control of phosphorothioate stereochemistry substantially increases the efficacy of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorothioates, essential components of therapeutic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Phosphorothioic Triiodide (I₃PS)

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Phosphorothioic triiodide (I₃PS), also known as thiophosphoryl iodide, is an inorganic compound of interest in synthetic chemistry. This technical guide provides a comprehensive overview of its molecular structure, leveraging available theoretical data and comparative analysis with related compounds due to the limited availability of extensive experimental studies. This document details the synthesis, predicted molecular geometry, and expected spectroscopic characteristics of I₃PS, offering a foundational resource for researchers in the field.

Introduction

Phosphorothioic triiodide is a derivative of thiophosphoryl halides, characterized by a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three iodine atoms. While its structural and reactive properties are of academic and potentially practical interest, detailed experimental characterization of I₃PS is not widely reported in publicly accessible literature. This guide aims to consolidate the known information and provide a theoretical framework for understanding its molecular structure.

Synthesis of Phosphorothioic Triiodide

The primary synthesis of phosphorothioic triiodide involves the direct reaction of phosphorus triiodide (PI₃) with sulfur.[1]

Experimental Protocol: Synthesis of I₃PS

Materials:

-

Phosphorus triiodide (PI₃)

-

Elemental sulfur (S₈)

-

Carbon disulfide (CS₂) (solvent)

Procedure:

-

Phosphorus triiodide is dissolved in carbon disulfide.

-

Elemental sulfur is added to the solution.

-

The reaction mixture is maintained at a temperature of 10–15 °C.[1]

-

The reaction is carried out in the dark over several days to facilitate the formation of phosphorothioic triiodide.[1]

-

The product can be isolated by crystallization from the solvent.

It is important to note that alternative synthesis attempts, such as the reaction of lithium iodide with thiophosphoryl bromide, have been reported to yield mixed thiophosphoryl halides (PSBr₂I and PSBrI₂) rather than pure PSI₃.[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for phosphorothioic triiodide.

Molecular Structure and Bonding

Due to the absence of publicly available X-ray crystallography data for I₃PS, its molecular geometry is predicted based on VSEPR theory and computational modeling.

Predicted Molecular Geometry

The central phosphorus atom in I₃PS is bonded to four other atoms (one sulfur and three iodine atoms) with no lone pairs. This arrangement leads to a tetrahedral molecular geometry around the phosphorus atom.[1]

Computed Structural and Physical Properties

The following table summarizes the computed properties for phosphorothioic triiodide available from the PubChem database. It is important to emphasize that these are theoretical values and await experimental verification.

| Property | Value | Source |

| Molecular Formula | I₃PS | PubChem[2] |

| Molecular Weight | 443.75 g/mol | PubChem[2] |

| IUPAC Name | triiodo(sulfanylidene)-λ⁵-phosphane | PubChem[2] |

| InChI Key | CVHICNBAVVKDQW-UHFFFAOYSA-N | PubChem[2] |

| SMILES | S=P(I)(I)I | PubChem[1] |

| Computed XLogP3 | 3.6 | PubChem[2] |

| Topological Polar Surface Area | 32.1 Ų | PubChem[2] |

Spectroscopic Characterization

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for characterizing phosphorus-containing compounds. A study by Dillon, Craveirinha Dillon, and Waddington (1977) reported the identification of new thiophosphoryl compounds containing P-I bonds using ³¹P NMR spectroscopy.[1] While the full spectral data from this study is not widely accessible, it confirms that ³¹P NMR is a key method for the characterization of I₃PS. For comparison, the closely related phosphorus triiodide (PI₃) exhibits a ³¹P NMR chemical shift of 178 ppm.[3] The substitution of an iodine atom with a double-bonded sulfur atom to form I₃PS would be expected to cause a significant shift in the ³¹P NMR signal.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. For I₃PS, the key vibrational modes would include:

-

P=S stretching: This bond typically exhibits a strong vibration.

-

P-I stretching: Vibrations associated with the phosphorus-iodine bonds.

-

Bending modes: Various bending modes involving I-P-I and S=P-I angles.

Without experimental spectra, the exact frequencies of these vibrations are unknown. However, they would serve as a characteristic fingerprint for the identification of I₃PS.

Reactivity and Chemical Properties

The reactivity of phosphorothioic triiodide can be inferred from the behavior of related compounds like phosphorus triiodide.

-

Hydrolysis: Similar to PI₃, I₃PS is expected to be sensitive to moisture, likely hydrolyzing to produce thiophosphoric acid and hydroiodic acid.

-

Reactions with Alcohols: Phosphorus triiodide is a well-known reagent for converting alcohols to alkyl iodides.[3] It is plausible that I₃PS could exhibit similar reactivity.

Signaling Pathways and Biological Activity

The concept of signaling pathways is typically associated with biologically active molecules that interact with cellular components to elicit a response. As a simple inorganic compound, there is no evidence to suggest that phosphorothioic triiodide is involved in biological signaling pathways. Its primary relevance is in the field of chemical synthesis.

Conclusion

Phosphorothioic triiodide (I₃PS) is a compound with a predicted tetrahedral molecular geometry. While a synthetic route for its preparation has been described, detailed experimental characterization of its structural and spectroscopic properties is not widely available in the public domain. This technical guide provides a summary of the current knowledge, relying on theoretical data and comparisons with analogous compounds. Further experimental investigation, particularly X-ray crystallography and comprehensive spectroscopic analyses (³¹P NMR, IR, and Raman), is necessary to fully elucidate the molecular structure and properties of I₃PS.

References

An In-depth Technical Guide to the Physical Characteristics of Thiophosphoryl Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophosphoryl iodide (PSI₃) is an inorganic compound of significant interest in synthetic chemistry, particularly as a precursor for the introduction of the thiophosphoryl moiety into organic molecules. This guide provides a comprehensive overview of its core physical and chemical characteristics, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Thiophosphoryl Iodide

| Property | Value | Reference |

| Molecular Formula | PSI₃ | [1] |

| Molar Mass | 443.75 g/mol | [1] |

| Appearance | Red-brown solid | [1] |

| Melting Point | 48 °C (321 K) | [1] |

| Boiling Point | Decomposes | [1] |

| Density | Data not available | |

| Solubility | Soluble in carbon disulfide | [1] |

Synthesis and Reactivity

Synthesis

The primary method for the synthesis of thiophosphoryl iodide involves the reaction of phosphorus triiodide (PI₃) with elemental sulfur.[1]

Reaction: PI₃ + S → PSI₃

This reaction is typically carried out in carbon disulfide (CS₂) at a controlled temperature of 10–15 °C in the dark over several days.[1]

Materials:

-

Phosphorus triiodide (PI₃)

-

Elemental sulfur (S₈)

-

Carbon disulfide (CS₂), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phosphorus triiodide in anhydrous carbon disulfide.

-

Add elemental sulfur to the solution.

-

Maintain the reaction mixture at a temperature of 10–15 °C.

-

Stir the reaction mixture in the dark for several days until the reaction is complete.

-

The product, thiophosphoryl iodide, can be isolated by evaporation of the solvent under reduced pressure.

Conclusion

Thiophosphoryl iodide is a valuable reagent with distinct physical and chemical properties. This guide has summarized the currently available information on its characteristics, synthesis, and expected spectroscopic behavior. Further experimental investigation is warranted to fully elucidate its properties, particularly its density, solubility in various solvents, and to obtain detailed spectroscopic data. Such information would undoubtedly facilitate its broader application in chemical research and development.

References

Phosphorothioic Triiodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorothioic triiodide (PSI₃), also known as thiophosphoryl iodide, is an inorganic compound of significant interest in synthetic chemistry. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this reactive phosphorus thiohalide. Detailed experimental protocols, quantitative data, and a visual representation of its synthesis workflow are presented to serve as a valuable resource for researchers in chemistry and drug development.

Introduction and Historical Context

The exploration of phosphorus thiohalides has been a continuing area of interest in inorganic chemistry. While the related compounds thiophosphoryl chloride (PSCl₃) and bromide (PSBr₃) were known earlier, the iodide analogue, phosphorothioic triiodide, was definitively identified and characterized later.

A pivotal moment in the history of phosphorothioic triiodide was its characterization using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. In a 1977 publication, Dillon, Craveirinha Dillon, and Waddington reported the identification of new thiophosphoryl compounds containing phosphorus-iodine bonds.[1][2][3][4][5] Their work provided spectroscopic evidence for the existence and structure of these compounds, including PSI₃. This application of ³¹P NMR was crucial in confirming the presence of the P-I bond in the thiophosphoryl moiety.

Chemical and Physical Properties

Phosphorothioic triiodide is a red-brown solid at room temperature.[4] It is sensitive to moisture and heat, decomposing upon boiling.[4] Due to its reactivity, it should be handled under inert and dry conditions.

Table 1: Physical and Chemical Properties of Phosphorothioic Triiodide

| Property | Value | Reference |

| Chemical Formula | PSI₃ | [4][6] |

| Molecular Weight | 443.75 g/mol | [4][6] |

| Appearance | Red-brown solid | [4] |

| Melting Point | 48 °C (118 °F; 321 K) | [4] |

| Boiling Point | Decomposes | [4] |

| Molecular Shape | Tetrahedral at the P atom | [4] |

| CAS Number | 63972-04-3 | [6] |

Synthesis of Phosphorothioic Triiodide

The primary method for the synthesis of phosphorothioic triiodide involves the direct reaction of phosphorus triiodide (PI₃) with elemental sulfur.[4]

Experimental Protocol

Materials:

-

Phosphorus triiodide (PI₃)

-

Elemental sulfur (S₈)

-

Carbon disulfide (CS₂), anhydrous

-

Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

-

Stirring apparatus

-

Cooling bath

-

Apparatus for filtration under inert atmosphere

-

Schlenk tube for product collection

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve phosphorus triiodide in anhydrous carbon disulfide.

-

To the stirred solution, add a stoichiometric amount of elemental sulfur.

-

Cool the reaction mixture to 10–15 °C using a cooling bath.[4]

-

Maintain the reaction mixture at this temperature in the dark with continuous stirring for several days.[4] The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

Upon completion of the reaction, the resulting phosphorothioic triiodide can be isolated by filtration of any unreacted sulfur, followed by removal of the carbon disulfide solvent under reduced pressure.

-

The final product, a red-brown solid, should be stored under an inert atmosphere to prevent decomposition.

Note: An alternative attempted synthesis via the reaction of lithium iodide with thiophosphoryl bromide has been reported to yield mixed thiophosphoryl halides (PSBr₂I and PSBrI₂) rather than pure PSI₃.[4]

Spectroscopic Data

The definitive characterization of phosphorothioic triiodide relies heavily on ³¹P NMR spectroscopy.[1][2][3][4][5] This technique is highly sensitive to the chemical environment of the phosphorus nucleus.[7][8][9] The chemical shift in the ³¹P NMR spectrum is indicative of the formation of the P=S and P-I bonds. While the original 1977 paper by Dillon et al. provides the key identification, detailed modern spectroscopic data (such as ¹³C NMR, IR, Raman, and Mass Spectrometry) for the isolated compound are not extensively reported in readily available literature.

Table 2: Spectroscopic Data for Phosphorothioic Triiodide

| Technique | Observed Data | Reference |

| ³¹P NMR | Characterized, but specific chemical shift value not readily available in searched literature. | [1][2][3][4][5] |

Crystallographic Data

Applications

Phosphorothioic triiodide, as a reactive intermediate, holds potential in synthetic organic and inorganic chemistry. By analogy to its more common halide counterparts (PSCl₃ and PSBr₃), it could serve as a reagent for the introduction of the thiophosphoryl moiety into various molecules. However, specific applications of PSI₃ are not well-documented in the reviewed literature.

Safety and Handling

Phosphorothioic triiodide is expected to be highly reactive and moisture-sensitive. It should be handled by trained personnel in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. Upon contact with moisture, it is likely to hydrolyze, releasing toxic and corrosive byproducts.

Conclusion

Phosphorothioic triiodide remains a compound of specialized interest within the broader family of phosphorus thiohalides. Its definitive characterization in the late 1970s through ³¹P NMR spectroscopy marked a significant step in understanding phosphorus-iodine bonding in such systems. While a standard synthesis protocol exists, a deeper exploration of its reactivity, detailed spectroscopic and crystallographic characterization, and potential applications presents an opportunity for further research in the field of inorganic and organophosphorus chemistry.

Visualized Experimental Workflow

Caption: Synthesis workflow of Phosphorothioic Triiodide.

References

- 1. 臭化チオホスホリル - Wikipedia [ja.wikipedia.org]

- 2. 硫代磷酰溴 - 维基百科,自由的百科全书 [zh.wikipedia.org]

- 3. தயோபாசுபோரைல் புரோமைடு - தமிழ் விக்கிப்பீடியா [ta.wikipedia.org]

- 4. Thiophosphoryl iodide - Wikipedia [en.wikipedia.org]

- 5. Thiophosphoryl bromide - Wikipedia [en.wikipedia.org]

- 6. Phosphorothioic triiodide | I3PS | CID 21517233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. mdpi.com [mdpi.com]

Spectroscopic Characterization of Phosphorothioic Triiodide: A Technical Guide

Disclaimer: Phosphorothioic triiodide (PSI₃) is a theoretically conceivable but highly unstable and sparsely documented compound. As of late 2025, publicly accessible, peer-reviewed experimental spectroscopic data (NMR, IR, Raman) for this specific molecule is not available. This guide, therefore, presents a hypothetical framework for the acquisition and presentation of such data, based on established methodologies for analogous phosphorus compounds. It is intended to serve as a template for researchers investigating novel, reactive species.

Abstract

This technical guide outlines the theoretical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy for the structural elucidation and characterization of phosphorothioic triiodide. Due to the compound's presumed instability, this document focuses on the requisite experimental protocols and data presentation formats that would be essential for its analysis. The methodologies described are adapted from established procedures for other thio- and halo-phosphorus compounds. Furthermore, this guide provides standardized workflows for spectroscopic analysis, from sample preparation to data interpretation, to aid researchers in the field of inorganic and medicinal chemistry.

Theoretical Spectroscopic Data for Phosphorothioic Triiodide

While experimental data is not available, theoretical calculations could predict the spectroscopic characteristics of phosphorothioic triiodide. The following tables are structured to present such data clearly, should it be obtained through computational methods or future experimental work.

Table 1: Predicted ¹⁷P NMR Data for Phosphorothioic Triiodide

| Parameter | Predicted Value (ppm) | Solvent |

| Chemical Shift (δ) | [Data Unavailable] | [e.g., CS₂] |

Table 2: Predicted Vibrational Spectroscopy Data for Phosphorothioic Triiodide

| Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) | Assignment |

| P=S stretch | [Data Unavailable] | [Data Unavailable] | Asymmetric stretch |

| P-I stretch | [Data Unavailable] | [Data Unavailable] | Symmetric stretch |

| P-I stretch | [Data Unavailable] | [Data Unavailable] | Asymmetric stretch |

| I-P-I bend | [Data Unavailable] | [Data Unavailable] | Scissoring |

Proposed Experimental Protocols

The successful spectroscopic analysis of a highly reactive species like phosphorothioic triiodide would necessitate rigorous and specialized experimental conditions.

Synthesis and Sample Handling

Given the likely reactivity of the P-I bond and the oxophilic nature of phosphorus, the synthesis of phosphorothioic triiodide would need to be conducted under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. All glassware should be rigorously dried to prevent hydrolysis. Solvents for any solution-state spectroscopy must be anhydrous and degassed. Carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) could be suitable solvents due to their relative inertness.

NMR Spectroscopy

-

Preparation: A sample of the synthesized compound would be dissolved in the chosen deuterated or non-protonated anhydrous solvent within a glovebox.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe would be required.

-

Acquisition: A one-pulse ³¹P NMR experiment would be the primary method for initial characterization. A proton-decoupled experiment would yield a single peak, and its chemical shift would be indicative of the electronic environment of the phosphorus nucleus. Due to the presence of iodine, which has a quadrupolar nucleus, significant peak broadening is anticipated.

IR Spectroscopy

-

Preparation: For a solid-state analysis, a sample could be prepared as a KBr pellet under an inert atmosphere. For a solution-state analysis, the compound would be dissolved in an appropriate anhydrous solvent and placed in a sealed, gas-tight liquid cell with IR-transparent windows (e.g., KBr or NaCl).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.

-

Acquisition: Spectra would be collected over a range of approximately 4000 to 400 cm⁻¹. The spectrum of the pure solvent would be subtracted from the sample spectrum to obtain the spectrum of the compound. Key vibrational modes to identify would be the P=S and P-I stretching frequencies.

Raman Spectroscopy

-

Preparation: A small sample of the solid or a concentrated solution in an appropriate solvent would be sealed in a glass capillary tube under an inert atmosphere.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) would be utilized. A low laser power should be used initially to avoid sample decomposition.

-

Acquisition: Spectra would be collected and analyzed for vibrational modes that are Raman-active. The symmetric P-I stretching mode, in particular, is expected to be strong in the Raman spectrum.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of experiments and data analysis for the spectroscopic characterization of a novel compound like phosphorothioic triiodide.

Caption: High-level workflow for the synthesis, analysis, and characterization of phosphorothioic triiodide.

Caption: Logical pathway for integrating multi-spectroscopic data to determine the final molecular structure.

An In-depth Technical Guide on the Thermal Stability and Decomposition of Phosphorus Triiodide (PI₃)

Disclaimer: The user query "PSI3" is ambiguous. This document interprets "PSI3" as Phosphorus Triiodide (PI₃), a common chemical reagent whose formula is phonetically and typographically similar. Other interpretations could include Polysuccinimide (PSI) or Trisilylphosphine (PSi₃).

This technical guide provides a comprehensive overview of the thermal stability and decomposition of Phosphorus Triiodide (PI₃). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize or handle this reactive compound.

Introduction to Phosphorus Triiodide (PI₃)

Phosphorus Triiodide (PI₃) is an inorganic compound consisting of a central phosphorus atom covalently bonded to three iodine atoms.[1] It presents as a dark red, crystalline solid at room temperature and is a valuable reagent in organic chemistry, primarily for the conversion of primary and secondary alcohols into their corresponding alkyl iodides.[2] The molecule adopts a trigonal pyramidal geometry.[2]

Despite its utility, PI₃ is known for its inherent instability, particularly at elevated temperatures and in the presence of moisture.[1][3] The P-I bond is weak, contributing to its reactivity and limited thermal stability; the standard enthalpy of formation is only -46 kJ/mol for the solid state.[3] This guide summarizes its physical properties, thermal decomposition characteristics, and the experimental protocols relevant to its analysis.

Physical and Chemical Properties

The fundamental properties of Phosphorus Triiodide are crucial for its handling and application. A summary of these properties is presented below.

Table 1: Physical and Chemical Properties of Phosphorus Triiodide (PI₃)

| Property | Value | Reference(s) |

| Chemical Formula | PI₃ | [3] |

| Molar Mass | 411.687 g/mol | [1][2] |

| Appearance | Dark red crystalline solid | [2][3] |

| Density | 4.18 g/cm³ | [2][4] |

| Melting Point | 61.2 °C (334.3 K) | [1][3][4] |

| Boiling Point | Decomposes at 200 °C (473 K) | [2][3][4] |

| Molecular Shape | Trigonal pyramidal | [3] |

| P-I Bond Length | 243 pm | [1][5] |

| I-P-I Bond Angle | ~102° | [1][2] |

| Solubility | Soluble in carbon disulfide (CS₂), benzene. Reacts violently with water. | [3][4] |

Thermal Stability and Decomposition

Phosphorus Triiodide is the least stable of the common phosphorus trihalides.[3][5] Its instability necessitates careful storage and handling to prevent degradation.

3.1 Thermal Decomposition

PI₃ decomposes upon heating to 200 °C.[2][4] This thermal instability is a key characteristic, distinguishing it from the more stable phosphorus trichloride (B1173362) (PCl₃) and phosphorus tribromide (PBr₃).[5] Heating a solution of PI₃ in 1-iodobutane (B1219991) with red phosphorus results in its reduction to diphosphorus (B173284) tetraiodide (P₂I₄), suggesting a potential decomposition pathway.[3][4]

Table 2: Comparative Thermal Properties of Phosphorus Trihalides

| Property | PI₃ | PBr₃ | PCl₃ | Reference(s) |

| Melting Point (°C) | 61 | -41 | -93 | [5] |

| Decomposition Temp. | > 100 °C (instability noted) | - | Stable to 180 °C | [5] |

| Boiling Point (°C) | 200 (decomposes) | 173 | 76 | [2] |

| P-X Bond Length (pm) | 243 | 222 | 204 | [5] |

3.2 Hydrolysis

In addition to thermal decomposition, PI₃ is highly sensitive to moisture. It reacts vigorously with water in a hydrolysis reaction to produce phosphorous acid (H₃PO₃) and hydrogen iodide (HI).[2][3][4] This reactivity underscores the need to handle the compound under inert, anhydrous conditions.

Experimental Protocols

4.1 Synthesis of Phosphorus Triiodide

The most common laboratory preparation involves the direct reaction of elemental white phosphorus (P₄) with iodine (I₂) in an inert solvent, typically carbon disulfide (CS₂).[2][4]

-

Reaction: P₄ + 6I₂ → 4PI₃

-

Procedure: A solution of white phosphorus in carbon disulfide is treated with iodine. The reaction is exothermic and requires cooling to control the rate.[4] The product, PI₃, can then be crystallized from the solution. This method, when performed under controlled conditions, yields a high-purity product.[2] An alternative route involves the conversion of phosphorus trichloride (PCl₃) using hydrogen iodide or metal iodides.[3][5]

4.2 Protocol for Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques used to evaluate the thermal stability and decomposition kinetics of materials.

-

Objective: To determine the onset temperature of decomposition, mass loss as a function of temperature, and the heat flow associated with thermal events (e.g., melting, decomposition).

-

Methodology:

-

Sample Preparation: A small, precisely weighed sample of PI₃ (typically 1-5 mg) is placed into an inert crucible (e.g., alumina (B75360) or platinum). Due to the reactivity of PI₃, preparation must be conducted in an inert atmosphere (e.g., a glovebox).

-

Instrumentation: A simultaneous TGA/DSC instrument is programmed with a specific temperature profile.

-

Experimental Conditions: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a continuous flow of an inert purge gas, such as nitrogen or argon, to prevent oxidative decomposition.

-

Data Collection: The instrument records the sample's mass (TGA), the differential heat flow between the sample and a reference (DSC), and the temperature.

-

Analysis: The resulting TGA curve reveals the temperature at which mass loss begins, indicating decomposition. The DSC curve shows endothermic or exothermic peaks corresponding to phase transitions (like melting) and decomposition events.

-

Visualizations: Pathways and Workflows

5.1 Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for assessing the thermal properties of a reactive compound like PI₃.

Caption: Workflow for TGA/DSC analysis of PI₃.

5.2 Proposed Thermal Decomposition Pathway of PI₃

Upon heating, PI₃ is believed to decompose, potentially forming diphosphorus tetraiodide and elemental iodine.

Caption: Proposed thermal decomposition of PI₃.

5.3 Hydrolysis of PI₃

The reaction with water is a critical decomposition pathway that occurs readily at ambient temperature.

Caption: Hydrolysis decomposition pathway of PI₃.

References

A Technical Guide to the Properties and Handling of Phosphorus Iodine Compounds in Organic Solvents

Executive Summary

This technical guide addresses the inquiry regarding the solubility of "phosphorothioic triiodide" in organic solvents. Initial comprehensive searches of chemical literature and databases indicate that phosphorothioic triiodide (PSI₃) is not a recognized or documented chemical compound . The query likely arises from a conflation of related, well-characterized phosphorus compounds. This document clarifies this nomenclature and provides a detailed guide on the closest chemical analogues: Phosphorus Triiodide (PI₃) and the broader family of thiophosphoryl halides.

The focus of this guide will be on Phosphorus Triiodide (PI₃), a common and highly reactive reagent in organic synthesis. We will explore its known solubility and reactivity in various organic solvents, provide a generalized experimental protocol for determining the solubility of such reactive species, and present visual diagrams to clarify both chemical relationships and experimental procedures. Given the high reactivity of PI₃, its "solubility" is often intrinsically linked to its reaction with the solvent medium.

Nomenclature and Chemical Relationships

The term "phosphorothioic triiodide" suggests a phosphorus (P) center bonded to sulfur (S, indicating "thio") and three iodine (I) atoms. While thiophosphoryl halides like thiophosphoryl chloride (PSCl₃) and thiophosphoryl fluoride (B91410) (PSF₃) are well-known, the iodine analogue (PSI₃) is not described in the literature. The likely compounds of interest are Phosphorus Triiodide (PI₃) and Phosphoryl Iodide (POI₃).

The following diagram illustrates the structural relationships within the phosphorus halide family to provide clarity.

Theoretical Insights into the Phosphorus-Sulfur-Iodine (P-S-I) Linkage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the phosphorus-sulfur-iodine (P-S-I) bond. It consolidates key findings on the structure, energetics, and reactivity of this unique chemical linkage, with a focus on computational and experimental data relevant to researchers in chemistry and drug development.

Introduction to the P-S-I Bond

The phosphorus-sulfur-iodine (P-S-I) bond is a fascinating and reactive functional group that plays a crucial role in various chemical transformations. Its significance is particularly highlighted in the context of nucleic acid chemistry, where the interaction between iodine and phosphorothioate-modified DNA is exploited for sequencing and mapping. Understanding the fundamental properties of the P-S-I linkage through theoretical and computational chemistry provides invaluable insights into its behavior and potential applications.

This guide summarizes key quantitative data, details the methodologies used in prominent studies, and visualizes the underlying chemical processes to offer a deeper understanding of the P-S-I bond.

Quantitative Data on P-S-I and Related Bonds

Theoretical and experimental studies have provided valuable data on the geometry and energetics of molecules containing P-S-I linkages and their constituent bonds. The following tables summarize these findings.

Table 1: Bond Lengths and Angles of P-S-I and Related Compounds

| Compound | Bond | Bond Length (Å) | Bond Angle (°) | Method | Reference |

| β-P₄S₃I₂ | P-S | 2.091 - 2.145 | - | X-ray Crystallography | [1] |

| P-P | 2.221 | - | X-ray Crystallography | [1] | |

| P-I | 2.471 | - | X-ray Crystallography | [1] | |

| PI₃ | P-I | 2.43 | ~102 | Gas-phase electron diffraction | [2] |

| P₄S₃ | P-S | 2.09, 2.11 | - | Materials Project | [1] |

| Phosphorothioate-I₂ Complex | S-I | - | - | ωB97X-D Calculation | [3][4] |

Table 2: Energetics of the P-S-I Interaction

| Interaction/Molecule | Property | Value (kcal/mol) | Method | Reference |

| Phosphorothioate (B77711) + I₂ | Gibbs Free Energy of Complexation (ΔG) | -14.9 | ωB97X-D/cc-pVTZ/LanL2DZ(I)/SMD(water) | [3][4] |

| PI₃ | Standard Enthalpy of Formation (ΔHᵣ°) | -11.0 (solid) | - | [4] |

| P-S (in P"S) | Bond Dissociation Energy | 83 | - | [5] |

Experimental and Computational Protocols

Synthesis and Structural Characterization of β-P₄S₃I₂

Experimental Protocol:

The β-isomer of diiodotetraphosphorus trisulfide (β-P₄S₃I₂) is synthesized through the reaction of tetraphosphorus (B14172348) trisulfide (P₄S₃) with iodine (I₂) in a solution. The general procedure involves the reaction of equimolar quantities of P₄S₃ and I₂. The resulting product can be purified by washing with a dry, non-reactive solvent like ether and then dried under a vacuum[1].

The crystal structure of β-P₄S₃I₂ was determined using single-crystal X-ray diffraction. Data were collected using standard Weissenberg multiple-film techniques and refined using counter methods with Molybdenum radiation. The structure was solved and refined to a conventional residual of R = 0.037 for 259 observed reflections[1].

Computational Analysis of the Iodine-Phosphorothioate Interaction

Computational Protocol:

The Gibbs free energy of complex formation between a phosphorothioate diester and molecular iodine was calculated using Density Functional Theory (DFT). The specific level of theory employed was ωB97X-D/cc-pVTZ/LanL2DZ(I)/SMD(water). This notation indicates:

-

ωB97X-D: The long-range corrected hybrid density functional with empirical dispersion correction.

-

cc-pVTZ: The correlation-consistent polarized triple-zeta basis set for all atoms except iodine.

-

LanL2DZ(I): The Los Alamos National Laboratory 2-double-zeta effective core potential for the iodine atom.

-

SMD(water): The implicit solvation model based on density to account for the solvent effects of water[3][4].

Visualizing P-S-I Bond Chemistry

Iodine-Induced Cleavage of Phosphorothioate DNA

The interaction of iodine with a phosphorothioate (PT) linkage in DNA is a critical process in certain DNA sequencing and analysis techniques. The following diagram illustrates the proposed mechanism where iodine preferentially attacks the sulfur atom, leading to the formation of an S-iodo-phosphorothioate intermediate and subsequent cleavage of the DNA backbone.

Synthetic Workflow for β-P₄S₃I₂

The synthesis of β-P₄S₃I₂ provides a tangible example of the formation of a P-S-I containing compound. The following workflow diagram outlines the key steps in its preparation and characterization.

Conclusion and Future Directions

Theoretical studies have provided significant insights into the nature of the P-S-I bond, particularly in the context of iodine's interaction with phosphorothioates. The calculated high binding affinity underscores the strength of the halogen-chalcogen interaction. Furthermore, the successful synthesis and structural elucidation of β-P₄S₃I₂ offer a valuable experimental benchmark for computational models.

Despite these advances, there remain gaps in our understanding. Specifically, there is a need for more extensive theoretical investigations into the fundamental properties of simpler P-S-I containing molecules like PSI₃ and P₄S₃I₂. Future work should focus on:

-

Comprehensive Computational Studies: Performing high-level ab initio calculations to determine the bond dissociation energies of the P-S and S-I bonds in these molecules.

-

Vibrational Spectroscopy: Calculating and experimentally measuring the IR and Raman spectra of P-S-I compounds to identify characteristic vibrational modes.

-

Reaction Mechanisms: Exploring the potential energy surfaces of reactions involving the formation and cleavage of the P-S-I bond to better understand its reactivity.

A more complete theoretical and experimental dataset for these fundamental molecules will undoubtedly enhance our ability to model and predict the behavior of more complex systems, with implications for drug development, materials science, and beyond.

References

Methodological & Application

Application Notes and Protocols: Phosphorothioic Triiodide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorothioic triiodide (PSI₃), also known as thiophosphoryl iodide, is an inorganic compound with the formula P(=S)I₃. While its close analog, phosphorus triiodide (PI₃), is a well-established reagent for the conversion of alcohols to alkyl iodides and as a reducing agent, the synthetic applications of phosphorothioic triiodide are not widely documented in the chemical literature.[1] This document aims to provide a comprehensive overview of the known properties of PSI₃, a detailed protocol for its synthesis, and explores its potential, albeit largely theoretical, applications in organic synthesis based on the reactivity of related compounds. The information presented herein is intended to serve as a foundational guide for researchers interested in exploring the synthetic utility of this reagent.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of a reagent is crucial for its safe and effective handling in a laboratory setting. The properties of phosphorothioic triiodide and its precursor, phosphorus triiodide, are summarized below for comparison.

| Property | Phosphorothioic Triiodide (PSI₃) | Phosphorus Triiodide (PI₃) |

| Formula | PSI₃ | PI₃ |

| Molar Mass | 443.75 g/mol [2] | 411.69 g/mol [3] |

| Appearance | Red-brown solid[2] | Dark red solid[3][4] |

| Melting Point | 48 °C[2] | 61.2 °C[3][4] |

| Boiling Point | Decomposes[2] | Decomposes above 200 °C[3][4] |

| Molecular Shape | Tetrahedral at the P atom[2] | Trigonal pyramidal[3] |

| Solubility | Soluble in carbon disulfide. | Soluble in carbon disulfide, benzene; fairly soluble in hexane.[4] |

| Reactivity with Water | Reacts with water. | Reacts vigorously with water to form phosphorous acid (H₃PO₃) and hydroiodic acid (HI).[1][4] |

Synthesis of Phosphorothioic Triiodide (PSI₃)

The primary route for the synthesis of phosphorothioic triiodide involves the direct reaction of phosphorus triiodide with elemental sulfur.[2]

Experimental Protocol: Synthesis of PSI₃

Materials:

-

Phosphorus triiodide (PI₃)

-

Elemental sulfur (S₈)

-

Carbon disulfide (CS₂), anhydrous

-

Schlenk flask or other suitable reaction vessel with a magnetic stirrer

-

Cooling bath (e.g., ice-water bath)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve phosphorus triiodide in anhydrous carbon disulfide.

-

Cool the solution to 10–15 °C using a cooling bath.

-

To the cooled, stirring solution, add elemental sulfur in a 1:1 molar ratio with respect to PI₃.

-

The reaction mixture is to be stirred in the dark at 10–15 °C for several days.[2]

-

Monitoring the reaction progress can be attempted via ³¹P NMR spectroscopy, looking for the disappearance of the PI₃ signal and the appearance of a new signal corresponding to PSI₃.

-

Upon completion, the solvent can be removed under reduced pressure to yield crude phosphorothioic triiodide.

-

Purification can be attempted by recrystallization from a suitable solvent, though the stability of PSI₃ should be considered.

Safety Precautions:

-

Phosphorus triiodide and phosphorothioic triiodide are moisture-sensitive and should be handled under an inert atmosphere.

-

Carbon disulfide is highly flammable and toxic. All operations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Caption: Synthesis of PSI₃ from PI₃ and sulfur.

Potential Applications in Organic Synthesis

Due to the limited literature on the reactivity of phosphorothioic triiodide, the following application notes are based on analogies with the known chemistry of phosphorus triiodide and other phosphorus-sulfur reagents. These should be considered as starting points for further investigation.

Conversion of Alcohols to Alkyl Iodides (Hypothetical)

By analogy to phosphorus triiodide, which is widely used for this transformation, PSI₃ could potentially convert alcohols to their corresponding alkyl iodides.[1] The presence of the sulfur atom may influence the reaction rate and substrate scope.

Proposed Reaction: 3 R-OH + PSI₃ → 3 R-I + H₃PO₃S (Thiophosphorous acid)

Potential Advantages (to be investigated):

-

The thiophosphorous acid byproduct may have different solubility properties compared to phosphorous acid, potentially simplifying workup procedures.

-

The reactivity of PSI₃ might differ from PI₃, possibly offering selectivity for certain types of alcohols.

Experimental Protocol (Proposed):

-

To a solution of the alcohol in an inert solvent (e.g., dichloromethane (B109758) or diethyl ether) under an inert atmosphere at 0 °C, add phosphorothioic triiodide portion-wise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude alkyl iodide by column chromatography or distillation.

References

Application Notes and Protocols for the Preparation of Thiophosphoryl Iodide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of thiophosphoryl iodide (PSI₃), a reactive inorganic compound. The protocol is based on established chemical literature, ensuring a reliable method for obtaining this reagent.

Physicochemical Properties and Data

Thiophosphoryl iodide is a red-brown solid at room temperature.[1] Key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | PSI₃ |

| Molar Mass | 443.75 g·mol⁻¹[1] |

| Appearance | Red-brown solid[1] |

| Melting Point | 48 °C (118 °F; 321 K)[1] |

| Boiling Point | Decomposes |

| Molecular Shape | Tetrahedral at the P atom |

Experimental Protocol: Synthesis of Thiophosphoryl Iodide

This protocol details the preparation of thiophosphoryl iodide from phosphorus triiodide and sulfur.

Objective: To synthesize thiophosphoryl iodide (PSI₃) via the direct reaction of phosphorus triiodide (PI₃) with elemental sulfur.

Materials:

-

Phosphorus triiodide (PI₃)

-

Elemental sulfur (S)

-

Carbon disulfide (CS₂), anhydrous

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Cooling bath (e.g., ice-water bath)

-

Apparatus for working in the dark (e.g., aluminum foil wrap)

-

Standard glassware for filtration and solvent removal

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve phosphorus triiodide in anhydrous carbon disulfide.

-

Addition of Sulfur: To the stirred solution, add elemental sulfur.

-

Reaction Conditions: Maintain the reaction mixture at a temperature of 10–15 °C using a cooling bath.[1]

-

Exclusion of Light: Protect the reaction from light by wrapping the flask in aluminum foil or conducting the reaction in a dark room.[1]

-

Reaction Time: Allow the reaction to proceed for several days with continuous stirring.[1]

-

Work-up and Purification:

-

After the reaction is complete, the solvent (carbon disulfide) can be removed under reduced pressure.

-

The resulting solid is thiophosphoryl iodide. Further purification may be achieved by recrystallization, though a suitable solvent must be chosen carefully due to the compound's reactivity.

-

Safety Precautions:

-

Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Phosphorus triiodide is corrosive and reacts with moisture. Handle it in a dry environment.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the preparation of thiophosphoryl iodide.

Caption: Workflow for the synthesis of thiophosphoryl iodide.

References

Application Notes and Protocols for the In Situ Generation of Phosphorothioic Triiodide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorothioic triiodide (PSI₃) is a highly reactive reagent capable of facilitating a range of chemical transformations, including the conversion of alcohols to various organophosphorus compounds. However, its instability and sensitivity to moisture make its isolation and storage challenging. A promising alternative is the in situ generation of phosphorothioic triiodide, wherein the reactive species is produced directly in the reaction mixture and consumed as it is formed. This approach enhances safety, improves reagent efficiency, and simplifies experimental procedures.

These application notes provide a detailed protocol for the proposed one-pot synthesis of phosphorothioates from alcohols via the in situ generation of phosphorothioic triiodide from elemental phosphorus, sulfur, and iodine. This method is analogous to the well-established in situ preparation of phosphorus triiodide (PI₃) for the conversion of alcohols to alkyl iodides.[1][2][3]

Principle of the Reaction

The core of this methodology is the reaction of elemental red phosphorus with iodine to first generate phosphorus triiodide (PI₃) within the reaction vessel. Subsequent addition of elemental sulfur leads to the formation of phosphorothioic triiodide (PSI₃). This highly electrophilic species then readily reacts with a nucleophile, such as an alcohol, present in the mixture. The overall transformation converts the alcohol to a phosphorothioate (B77711) or a related derivative in a single procedural step.

Applications in Organic Synthesis and Drug Development

The in situ generation of phosphorothioic triiodide is a versatile tool for the synthesis of a variety of organophosphorus compounds, which are of significant interest in medicinal chemistry and materials science. Key applications include:

-

Synthesis of Phosphorothioate Analogs of Bioactive Molecules: This method can be employed to introduce the phosphorothioate moiety into complex molecules, such as nucleosides, steroids, and other natural products, to enhance their biological activity or metabolic stability.

-

Preparation of Intermediates for Further Elaboration: The resulting phosphorothioate products can serve as versatile intermediates for the synthesis of more complex organophosphorus compounds.

-

Development of Novel Thiophosphorylation Reactions: This one-pot procedure opens avenues for exploring new thiophosphorylation reactions of various nucleophiles beyond alcohols.

Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of reactive intermediates by atmospheric moisture and oxygen.

-

Anhydrous solvents are crucial for the success of the reaction.

-

Red phosphorus, iodine, and sulfur are hazardous reagents and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol for the In Situ Generation of PSI₃ and Subsequent Reaction with a Primary Alcohol

This protocol describes a general procedure for the conversion of a primary alcohol to the corresponding O-alkyl phosphorothioate.

Materials:

-

Red phosphorus (amorphous)

-

Iodine (crystalline)

-

Sulfur (powder)

-

Primary alcohol (substrate)

-

Anhydrous solvent (e.g., toluene (B28343), dichloromethane, or acetonitrile)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., flame-dried flask, condenser, dropping funnel)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen/argon inlet.

-

Charging Reagents: Under a positive flow of inert gas, charge the flask with red phosphorus (1.2 equivalents) and elemental sulfur (1.1 equivalents).

-

Solvent Addition: Add anhydrous toluene via a syringe or cannula.

-

Substrate Addition: Add the primary alcohol (1.0 equivalent) to the stirred suspension.

-

Formation of PSI₃: Cool the reaction mixture to 0 °C in an ice bath. Add iodine (1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

-

Reaction Progression: After the complete addition of iodine, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize representative, plausible data for the in situ thiophosphorylation of various alcohols. These values are based on typical yields and reaction conditions found for analogous transformations.

Table 1: Reaction of Primary Alcohols with In Situ Generated PSI₃

| Entry | Alcohol Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Butanol | Toluene | 60 | 4 | 85 |

| 2 | Benzyl alcohol | DCM | 40 | 3 | 90 |

| 3 | 3-Phenyl-1-propanol | Acetonitrile | 50 | 5 | 82 |

| 4 | 1-Hexanol | Toluene | 60 | 4.5 | 88 |

Table 2: Reaction of Secondary Alcohols with In Situ Generated PSI₃

| Entry | Alcohol Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Butanol | Toluene | 70 | 6 | 75 |

| 2 | Cyclohexanol | DCM | 45 | 5 | 80 |

| 3 | 1-Phenylethanol | Acetonitrile | 60 | 7 | 78 |

Visualizations

The following diagrams illustrate the logical flow of the in situ generation and reaction of phosphorothioic triiodide.

Caption: Workflow for the one-pot synthesis of O-alkyl phosphorothioates.

References

Application Notes and Protocols: Phosphorothioic Triiodide as a Thiophosphorylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorothioic triiodide (PSI₃), also known as thiophosphoryl iodide, is a reactive inorganic compound with potential applications as a thiophosphorylating agent in organic synthesis. While specific literature detailing its extensive use is less common compared to its chloride and bromide analogs, its reactivity can be inferred from the well-established chemistry of thiophosphoryl halides. This document provides an overview of its potential applications, detailed experimental protocols based on analogous reactions, and relevant data for researchers in drug development and synthetic chemistry. Thiophosphorylation, the introduction of a phosphorothioate (B77711) group, is of significant interest in drug design, particularly in the development of antisense oligonucleotides and kinase inhibitors, as it can enhance metabolic stability and cellular uptake.

Principle of Thiophosphorylation

Phosphorothioic triiodide acts as an electrophilic source of the thiophosphoryl group (P=S). The phosphorus atom is susceptible to nucleophilic attack by compounds containing hydroxyl, amino, or thiol groups. The iodide ions serve as leaving groups, facilitating the formation of a new phosphorus-nucleophile bond. The general mechanism involves the nucleophilic substitution at the phosphorus center.

Physicochemical Properties

A summary of the key physicochemical properties of phosphorothioic triiodide is presented in Table 1.

| Property | Value |

| Chemical Formula | I₃PS |

| Molecular Weight | 443.75 g/mol [1] |

| Appearance | Red-brown solid |

| Melting Point | 48 °C |

| Solubility | Soluble in carbon disulfide |

| Reactivity | Reacts with water and other nucleophiles |

Applications in Thiophosphorylation

Based on the known reactivity of analogous thiophosphoryl halides like thiophosphoryl chloride (PSCl₃)[2], phosphorothioic triiodide is expected to be a viable reagent for the thiophosphorylation of a range of organic nucleophiles. Due to the higher reactivity of the P-I bond compared to P-Cl or P-Br bonds, PSI₃ may offer advantages in terms of reaction kinetics, potentially allowing for milder reaction conditions.

Thiophosphorylation of Alcohols

The reaction of phosphorothioic triiodide with alcohols is expected to yield O-alkyl phosphorothioates. This reaction is analogous to the well-documented phosphorylation of alcohols using phosphoryl chloride.

Diagram: General Reaction Scheme for Thiophosphorylation of Alcohols

Caption: General reaction of PSI₃ with an alcohol.

Thiophosphorylation of Amines

Primary and secondary amines are expected to react with phosphorothioic triiodide to form the corresponding phosphoramidothioates. These compounds are valuable intermediates in the synthesis of various biologically active molecules.

Diagram: General Reaction Scheme for Thiophosphorylation of Amines

Caption: General reaction of PSI₃ with an amine.

Experimental Protocols

Note: These are generalized protocols based on the reactivity of analogous thiophosphoryl halides. Optimization of reaction conditions (temperature, solvent, stoichiometry) will be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) due to the moisture sensitivity of phosphorothioic triiodide.

Protocol 1: Synthesis of O-Aryl Phosphorodiamidothioates

This protocol is adapted from procedures for the thiophosphorylation of phenols using thiophosphoryl chloride.

Materials:

-

Phosphorothioic triiodide (PSI₃)

-

Substituted phenol (B47542)

-

Secondary amine (e.g., diethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (B109758), acetonitrile)

-

Tertiary amine base (e.g., triethylamine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/cooling bath

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

-

Reagent Preparation: Dissolve the substituted phenol (1.0 eq.) and triethylamine (B128534) (1.1 eq.) in the anhydrous solvent.

-

Addition of PSI₃: In a separate flask, dissolve phosphorothioic triiodide (1.0 eq.) in the anhydrous solvent. Transfer this solution to the dropping funnel.

-

Reaction: Cool the phenol solution to 0 °C using an ice bath. Add the PSI₃ solution dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Amine Addition: Cool the reaction mixture back to 0 °C. Add the secondary amine (2.2 eq.) dropwise.

-

Final Reaction: Stir the mixture at room temperature for an additional 12-24 hours.

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Diagram: Experimental Workflow for O-Aryl Phosphorodiamidothioate Synthesis

Caption: Step-by-step workflow for synthesis.

Safety Precautions

-

Phosphorothioic triiodide is expected to be highly reactive and moisture-sensitive. Handle it in a fume hood under an inert atmosphere.

-

The reaction of PSI₃ with water or alcohols can release hydrogen iodide (HI), which is a corrosive gas.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Conclusion